molecular formula C16H15N3O2 B1222026 5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole

5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole

Cat. No. B1222026
M. Wt: 281.31 g/mol
InChI Key: YSCVJCOXGROLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.

Scientific Research Applications

Herbicidal Activity

5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole and its derivatives have been explored for their herbicidal properties. In particular, 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring exhibited significant herbicidal activity against various weeds without harming crops, suggesting potential agricultural applications (Tajik & Dadras, 2011).

Platelet Aggregation Inhibition

Compounds containing the 1,2,4-oxadiazole structure, similar to 5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole, have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane and adenosine diphosphate, which could have therapeutic implications in cardiovascular diseases (Chern, Chen, & Kan, 2005).

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,2,4-oxadiazole, similar in structure to 5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole, have been used as electron transporters and exciton blockers in OLEDs. These derivatives, like PhOXD, displayed high efficiency and stability, suggesting their utility in electronic applications (Shih et al., 2015).

Antimicrobial and Antitubercular Properties

Some 1,2,4-oxadiazole derivatives have demonstrated antimicrobial and antitubercular activities. Compounds synthesized from isoxazole clubbed with 1,3,4-oxadiazole showed promising results against various bacteria, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).

Apoptosis Induction and Cancer Therapy

1,2,4-Oxadiazole derivatives have been identified as apoptosis inducers, with potential applications in cancer therapy. These compounds, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, displayed selective activity against breast and colorectal cancer cell lines, offering new avenues for cancer treatment (Zhang et al., 2005).

properties

Product Name

5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-(3-phenoxypropyl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O2/c1-2-7-14(8-3-1)20-11-5-9-15-18-16(19-21-15)13-6-4-10-17-12-13/h1-4,6-8,10,12H,5,9,11H2

InChI Key

YSCVJCOXGROLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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